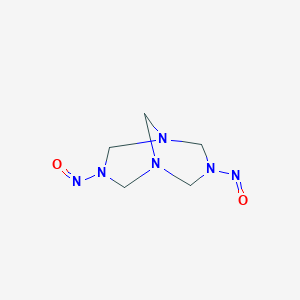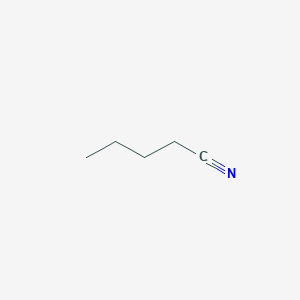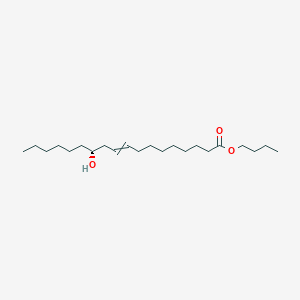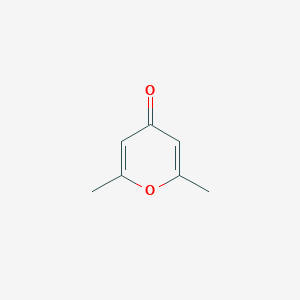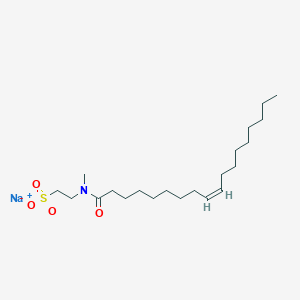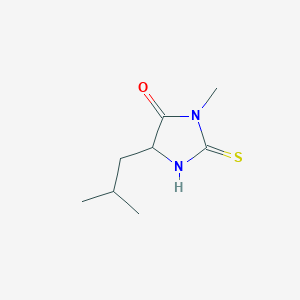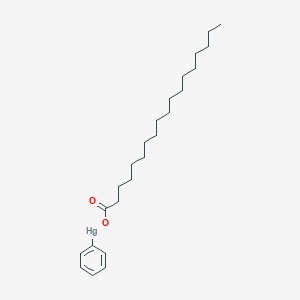
4,4'-Diisocyanato-3,3'-dimethyldiphenylmethane
説明
4,4’-Diisocyanato-3,3’-dimethyldiphenylmethane is a biochemical used for proteomics research . It has a molecular formula of C17H14N2O2 and a molecular weight of 278.31 g/mol .
Molecular Structure Analysis
The IUPAC name for 4,4’-Diisocyanato-3,3’-dimethyldiphenylmethane is 1-isocyanato-4-[(4-isocyanato-3-methylphenyl)methyl]-2-methylbenzene . The InChI (International Chemical Identifier) string is InChI=1S/C17H14N2O2/c1-12-7-14(3-5-16(12)18-10-20)9-15-4-6-17(19-11-21)13(2)8-15/h3-8H,9H2,1-2H3 . The canonical SMILES (Simplified Molecular Input Line Entry System) string is CC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N=C=O)C)N=C=O .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4,4’-Diisocyanato-3,3’-dimethyldiphenylmethane include a molecular formula of C17H14N2O2 and a molecular weight of 278.31 g/mol .
科学的研究の応用
Polyimide Synthesis : 4,4'-Diamino-3,3'-dimethyldiphenylmethane, a derivative of MDI, has been used in the preparation of polyimides with good organo-solubility and light color. These polyimides exhibit high transmittance at wavelengths above 400 nm and possess good solubility in polar organic solvents. They also display high thermal stability with glass transition temperatures ranging from 260°C to 370°C and initial decomposition temperatures between 520°C and 540°C (Lu et al., 1999).
Non-Phosgene Synthesis : 4,4'-Diphenylmethane diisocyanate has been synthesized using non-phosgene methods. The synthesis from dimethyl carbonate is highlighted as having significant potential (Zhao Xinqiang, 2006).
Piezoelectric and Dielectric Properties : Aromatic polyurea thin films, prepared by vapor deposition using MDI and various diamines, including 4,4'-diamino-3,3'-dimethyldiphenylmethane, showed piezoelectric activity after poling. These films demonstrated stable piezoelectric and dielectric constants in a wide temperature range (Wang et al., 1995).
Contact Allergy Investigation : Research has explored the sensitization and cross-reactivity patterns of contact allergy to diisocyanates and corresponding amines, including MDI and its amine form. This study provided insights into allergic reactions to industrial isocyanates (Hamada et al., 2017).
Environmentally Friendly Synthesis : An environmentally friendly synthesis route for 4,4'-MDI using 4,4'-diaminodiphenylmethane and dimethyl carbonate has been investigated. This study emphasized the use of ionic liquids in the synthesis process, contributing to a more sustainable approach (Duan et al., 2018).
Medical Grade Plastic Evaluation : A study on a polyurethane material developed for medical use found the presence of 4,4'-Diaminodiphenylmethane (MDA), a derivative of MDI, in aqueous extracts. This research explored the mutagenic potential of MDA, emphasizing the importance of chemical safety in medical applications (Darby et al., 1978).
MDI Concentration in Patch Tests : Investigations have been conducted on the correlation between stated and found concentrations of MDI in petrolatum patch-test preparations, revealing inconsistencies and potential implications for dermatological testing (Frick et al., 2004).
Synthesis of Isocyanates : Research on the synthesis of isocyanates, including MDI, from primary amines substituted with trimethylsiloxy groups, has been documented, highlighting the versatility and applicability of these methods in chemical synthesis (Mormann & Leukel, 1988).
Safety And Hazards
特性
IUPAC Name |
1-isocyanato-4-[(4-isocyanato-3-methylphenyl)methyl]-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-7-14(3-5-16(12)18-10-20)9-15-4-6-17(19-11-21)13(2)8-15/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZHXCBUWSTOPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N=C=O)C)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Record name | 3,3'-DIMETHYL DIPHENYLMETHANE-4,4'-DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18122 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044548 | |
| Record name | 3,3'-Dimethyldiphenyl methane-4,4'-diisocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Diisocyanato-3,3'-dimethyldiphenylmethane | |
CAS RN |
139-25-3 | |
| Record name | 3,3'-DIMETHYL DIPHENYLMETHANE-4,4'-DIISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18122 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3,3′-Dimethyldiphenylmethane 4,4′-diisocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3'-Dimethyldiphenyl methane-4,4'-diisocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nacconate 310 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84203 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1'-methylenebis[4-isocyanato-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3'-Dimethyldiphenyl methane-4,4'-diisocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-isocyanato-4-[(4-isocyanato-3-methylphenyl)methyl]-2-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3'-DIMETHYLDIPHENYL METHANE-4,4'-DIISOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D7H11TIK1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




